

Technical Support Center: Cellulose Acetate Phthalate (CAP) Coating Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cellulose acetate phthalate*

Cat. No.: *B8822715*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **cellulose acetate phthalate** (CAP) coatings. The information addresses common issues related to the effect of humidity on coating stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of high humidity on the stability of a **Cellulose Acetate Phthalate** (CAP) coating?

High humidity is a critical factor that negatively impacts the stability of CAP coatings.^{[1][2]} The primary effect is the initiation of hydrolysis of the ester linkages within the CAP polymer. This chemical degradation process leads to an increase in the free phthalic acid and acetic acid content, which can compromise the enteric properties of the coating.^{[3][4]} Prolonged exposure to high humidity and temperature can accelerate this degradation.^{[1][2][5]}

Q2: How does humidity affect the physical and mechanical properties of the CAP film?

Humidity can act as a plasticizer, influencing the mechanical properties of the CAP film.^{[6][7]} Absorbed moisture can alter the glass transition temperature (Tg) of the polymer, potentially making the film more flexible but also more permeable.^[8] This can affect the drug release profile and the protective function of the coating.^[3] Studies have shown that films respond rapidly to changes in environmental humidity, which can influence the data obtained from mechanical tests like Dynamic Mechanical Thermal Analysis (DMTA) and tensile testing.^{[6][7]}

Q3: Can the plasticizer used in the CAP formulation influence its sensitivity to humidity?

Yes, the choice and concentration of plasticizer can affect the coating's response to humidity. Plasticizers are added to improve film flexibility.^[5] The polar nature of the plasticizer can influence the equilibrium moisture content of the film.^{[6][7]} Some plasticizers may also be more prone to leaching from the film in the presence of moisture, which can alter the film's mechanical properties over time.^[8]

Q4: What are the optimal storage conditions for CAP powder and coated dosage forms to prevent humidity-related degradation?

To maintain the chemical stability of CAP, it is crucial to store both the raw polymer powder and the finished coated products in a cool, dry environment.^[5] The use of desiccants is highly recommended, especially for long-term storage or under accelerated stability conditions (e.g., 40°C/75% RH).^[3] Drums of CAP powder should be brought to room temperature before opening to prevent condensation.^[5]

Troubleshooting Guide

Issue 1: Premature drug release or loss of enteric protection after storage.

- Possible Cause: Hydrolysis of the CAP polymer due to exposure to high humidity during storage. This increases the free acid content, making the coating more soluble in acidic media.^{[3][4]}
- Troubleshooting Steps:
 - Verify Storage Conditions: Confirm that the coated products were stored in tightly sealed containers with a desiccant, particularly if stored at elevated temperatures and humidity.^[3]
 - Analyze Coating Integrity: Visually inspect the coating for any signs of defects such as cracking or peeling.
 - Chemical Analysis: If possible, analyze the free phthalic acid content in the coating to confirm chemical degradation.^[3]

- Review Formulation: Assess the level of plasticizer, as excessive amounts can sometimes increase moisture uptake.

Issue 2: Coating defects such as blistering, peeling, or cracking observed during or after the coating process.

- Possible Cause: High humidity in the coating environment can lead to several defects. Moisture condensation on the tablet surface can cause poor adhesion (peeling).[\[9\]](#) If the coating dries too quickly on the surface due to improper humidity and temperature control, it can lead to stress and cracking.[\[10\]](#)[\[11\]](#) Blistering can occur if moisture is trapped under the film.[\[9\]](#)[\[10\]](#)

- Troubleshooting Steps:

- Monitor Environmental Conditions: Ensure that the temperature and relative humidity in the coating pan are within the recommended range for your specific formulation.[\[12\]](#)
- Optimize Process Parameters: Adjust the spray rate, atomization air pressure, and drying air temperature and volume to ensure uniform and efficient drying without causing surface defects.[\[12\]](#)[\[13\]](#)
- Substrate Preparation: Ensure the tablet cores are properly dried and free of surface moisture before coating.

Issue 3: Inconsistent coating thickness and appearance ("orange peel" texture).

- Possible Cause: An imbalance in the coating process parameters, often exacerbated by environmental humidity, can lead to a rough, uneven surface known as "orange peel".[\[14\]](#) This can be due to the coating solution drying too rapidly before it has a chance to flow and level on the tablet surface.

- Troubleshooting Steps:

- Adjust Spray Rate and Distance: A high spray rate or an incorrect distance between the spray nozzle and the tablet bed can contribute to this issue.[\[13\]](#)

- Optimize Atomization Air Pressure: Incorrect atomization can result in large droplets that do not coalesce properly.
- Control Inlet Air Temperature and Humidity: High inlet air temperature and low humidity can cause premature drying of the spray droplets.

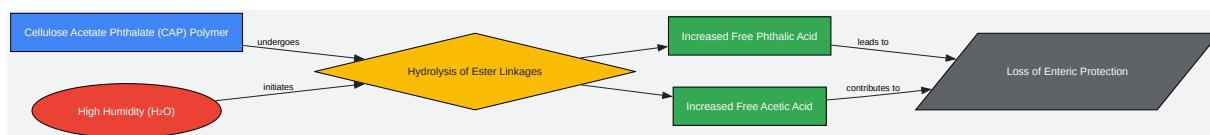
Quantitative Data Summary

The following table summarizes the impact of humidity on key stability parameters of CAP coatings based on available research.

Parameter	Condition	Observation	Reference
Drug Release (Theophylline)	Storage at 40°C/75% RH for 6 months (without desiccant)	Increased theophylline release in acidic media, loss of enteric resistance.	[3]
Drug Release (Theophylline)	Storage at 40°C/75% RH for 6 months (with desiccant)	Stable release profiles, maintained enteric protection.	[3]
Drug Release (Theophylline)	Storage at 25°C/60% RH for 12 months	All samples maintained enteric release properties.	[3]
Phthalic Acid Content	Storage at 40°C/75% RH (without desiccant)	Correlated with a decrease in enteric protection.	[3]
Mechanical Properties	Heat-humidity curing (50°C/75% RH) vs. Heat-only curing (50°C)	Significantly increased mechanical strength.	[8]
Water Vapor Permeability	Heat-humidity curing (50°C/75% RH) vs. Heat-only curing (50°C)	Decreased water vapor permeability.	[8]

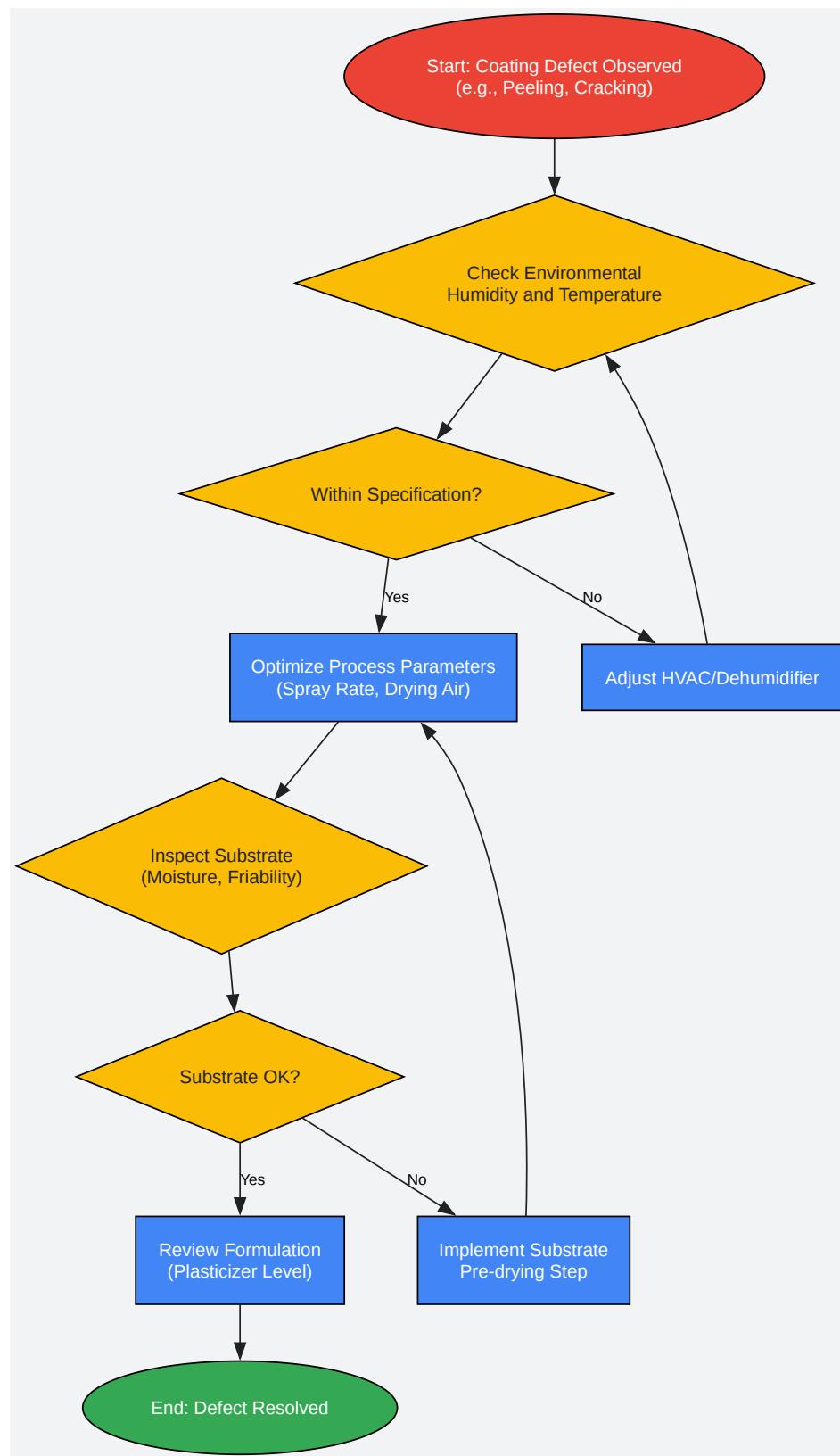
Experimental Protocols

Protocol 1: Stability Testing of CAP-Coated Beads under Different Humidity Conditions

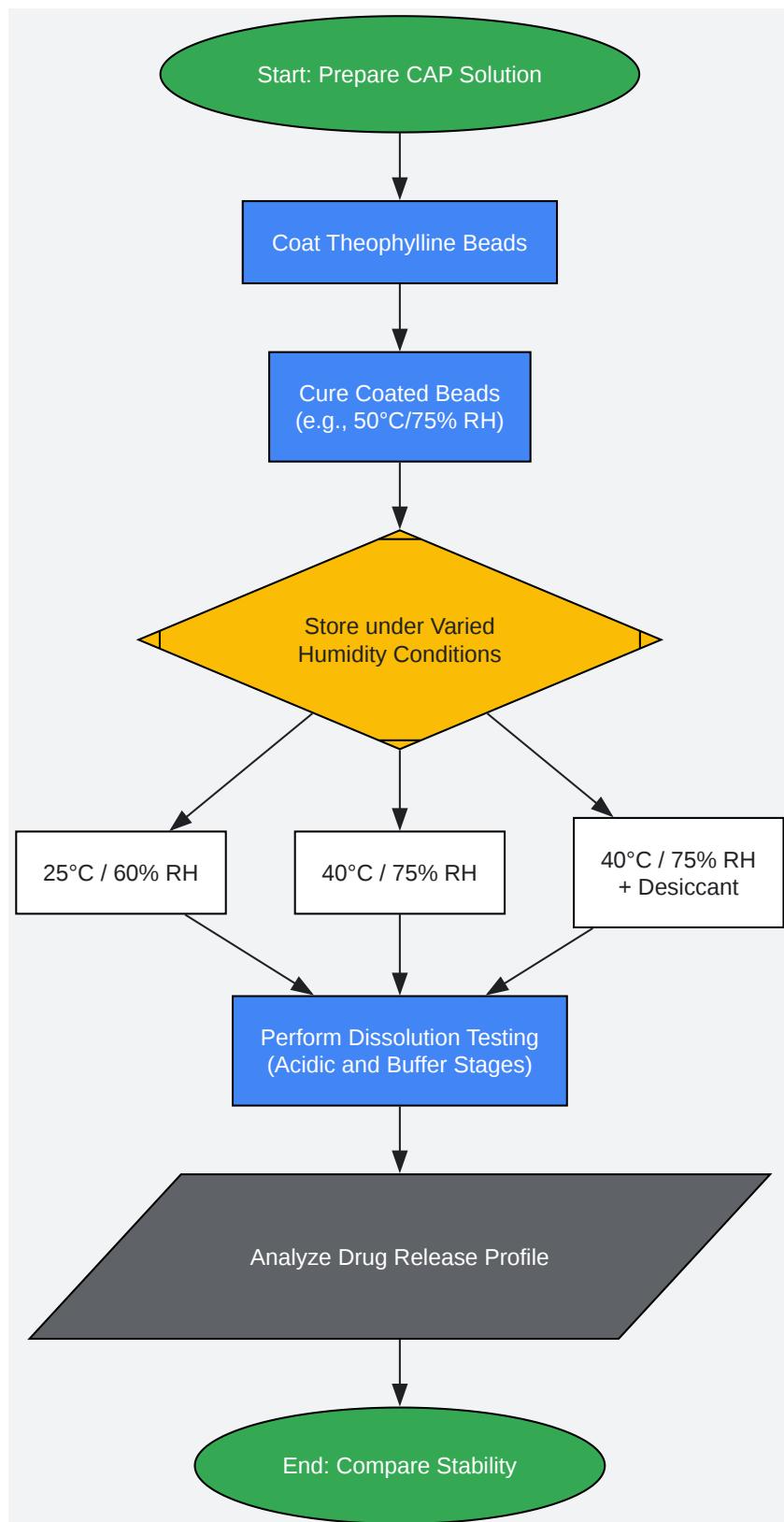

- Objective: To evaluate the effect of storage humidity on the drug release profile of CAP-coated beads.
- Methodology:
 - Preparation of Coated Beads: Theophylline beads are coated with a plasticized CAP dispersion (e.g., Aquacoat CPD).
 - Curing: The coated beads are cured under controlled conditions (e.g., 50°C/75% RH for 24 hours).
 - Storage: The cured beads are divided into different storage conditions:
 - 25°C/60% RH in open and sealed containers.
 - 40°C/75% RH in open containers, sealed containers, and sealed containers with a desiccant.
 - Sampling: Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 12 months).
 - Dissolution Testing: The drug release from the beads is tested in an acidic medium (e.g., 0.1 N HCl) for a specified period (e.g., 2 hours) followed by a buffer medium (e.g., pH 6.8).
 - Analysis: The amount of drug released is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Protocol 2: Characterization of CAP Film Properties after Exposure to Humidity

- Objective: To assess the impact of humidity on the chemical and mechanical properties of free films of CAP.
- Methodology:


- Film Preparation: CAP films are prepared by spraying a solution of CAP and a plasticizer (e.g., diethyl phthalate or triethyl citrate) onto a suitable surface.
- Curing/Conditioning: The films are subjected to different curing conditions, such as heat-only (e.g., 50°C) and heat-humidity (e.g., 50°C/75% RH).
- Mechanical Testing (DMTA): The mechanical properties of the films, such as tensile strength and elastic modulus, are measured using Dynamic Mechanical Thermal Analysis. These tests should ideally be conducted at 0% RH to isolate the effects of chemical degradation from the plasticizing effect of absorbed water.[6][7]
- Chemical Analysis (FTIR/NMR): Fourier Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze changes in the chemical structure of the CAP, such as the formation of free carboxylic acid groups due to hydrolysis.[1][2]
- Water Vapor Permeability: The rate of water vapor transmission through the films is measured to assess their barrier properties.

Visualizations


[Click to download full resolution via product page](#)

Caption: Chemical degradation pathway of CAP in the presence of high humidity.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for humidity-related CAP coating defects.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing CAP coating stability under humidity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of cellulose acetate phthalate (CAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term stability of heat-humidity cured cellulose acetate phthalate coated beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Ester hydrolysis of cellulose acetate and cellulose acetate phthalate " by Thomas Patrick Garcia [docs.lib.purdue.edu]
- 5. eastman.com [eastman.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Properties of heat-humidity cured cellulose acetate phthalate free films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adv-polymer.com [adv-polymer.com]
- 10. hqicnow.com [hqicnow.com]
- 11. 6 Conformal Coating Defects and How to Best Avoid Them | Specialty Coating Systems [scscoatings.com]
- 12. Troubleshooting Adhesion Failures in Film Coating Layers – Pharma.Tips [pharma.tips]
- 13. TOP 10 - Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 14. colorcon.com [colorcon.com]
- To cite this document: BenchChem. [Technical Support Center: Cellulose Acetate Phthalate (CAP) Coating Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822715#effect-of-humidity-on-cellulose-acetate-phthalate-coating-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com